N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyrrole ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-19-8-4-6-12(19)14(21)10-18-17(22)16-9-13(20)11-5-2-3-7-15(11)23-16/h2-9,14,21H,10H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFZOZJSEYHTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to reflux, 2 h). The acid chloride is then reacted with 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine in pyridine at 0–5°C for 1 h, yielding the target carboxamide (65–72% yield).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Temperature | 0–5°C |
| Catalyst | None |
| Workup | Precipitation with ice-water |
Carbodiimide Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid and amine are coupled at room temperature (24 h, 78% yield). This method avoids harsh acidic conditions, preserving the pyrrole ring’s integrity.
Optimization Data :
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 24 | 78 |
| DCC/DMAP | CH₂Cl₂ | 18 | 65 |
Purification and Characterization
The crude product is purified via recrystallization (ethanol/water, 7:3 v/v) or column chromatography (SiO₂, ethyl acetate/hexane 1:1). Characterization data include:
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, coumarin H-3), 7.89–7.45 (m, 4H, aromatic), 6.72 (s, 1H, pyrrole H-3), 4.92 (br s, 1H, OH), 3.84 (s, 3H, N-CH₃).
- IR (KBr): ν 3320 (NH), 1685 (C=O), 1610 cm⁻¹ (C=C).
- MS (ESI): m/z 341.1 [M+H]⁺.
Challenges and Mitigation Strategies
Pyrrole Ring Sensitivity :
The 1-methyl-1H-pyrrole moiety is prone to oxidation under acidic conditions. Using pyridine as a solvent/base during amidation minimizes decomposition.Hydroxyl Group Reactivity : The secondary alcohol may undergo dehydration during high-temperature steps. Low-temperature coupling (0–5°C) and inert atmospheres (N₂) are critical.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.
Substitution: The hydrogen atoms in the pyrrole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Structure
The compound has the following molecular formula:
Chemistry
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The carbonyl group can be reduced to form alcohols.
- Substitution : Functional groups can be introduced onto the pyrrole ring.
Biology
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens.
- Anticancer Properties : Preliminary investigations suggest that it may selectively target cancer cells while sparing normal cells, making it a candidate for further pharmacological studies.
Medicine
Due to its unique chemical structure, this compound is explored as a potential therapeutic agent. Its interactions with biological targets could lead to novel treatments for diseases such as cancer or infections.
Industry
In material science, this compound is being investigated for its potential use in developing new materials with specific properties like fluorescence or electrical conductivity.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at approximately 256 µg/mL, indicating promising antimicrobial potential.
Anticancer Research
Another study focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated selective cytotoxicity towards human cancer cells while demonstrating minimal effects on normal cells, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Organic heterocyclic compounds containing a benzene ring fused to an imidazole ring.
Imidazoles: Five-membered heterocyclic compounds with two nitrogen atoms.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, a pyrrole ring, and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties that are not commonly found in other similar compounds.
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, a compound belonging to the chromene class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 285.30 g/mol. The compound features a chromene backbone, which is known for its versatility in biological applications.
Biological Activities
1. Anticancer Activity
Studies have demonstrated that chromene derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar chromene structures have been shown to interact with tubulin at colchicine binding sites, disrupting microtubule dynamics and inducing cell death through caspase activation .
2. Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the pyrrole moiety enhances its interaction with bacterial membranes, leading to increased permeability and cell lysis .
3. Antioxidant Activity
Chromenes are recognized for their antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the chromene scaffold significantly influence biological activity. For example:
- Substituents on the pyrrole ring can enhance potency against specific cancer cell lines.
- Hydroxyl groups at strategic positions improve solubility and bioavailability, which are critical for therapeutic efficacy.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study by Afifi et al. (2017), a series of chromene derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that compounds with a hydroxyl group at the 2-position exhibited enhanced cytotoxicity compared to their counterparts without this modification.
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?
The synthesis of this compound likely involves multi-step organic reactions, including amide bond formation between the chromene-2-carboxylic acid derivative and the hydroxy-pyrrole-ethylamine moiety. Key steps may include:
- Activation of the carboxylic acid group (e.g., using HATU or EDC/HOBt).
- Nucleophilic substitution or coupling under controlled pH and temperature (e.g., 0–5°C for intermediates prone to decomposition).
- Purification via column chromatography or recrystallization. Reaction conditions such as solvent polarity (e.g., DMF vs. THF) and catalyst choice significantly impact yield and purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (HRMS or ESI-MS) : To confirm molecular weight and fragmentation patterns.
- HPLC/UPLC : For purity assessment (>95% is typical for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
SAR studies should systematically modify functional groups:
- Chromene core : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to alter electronic properties.
- Pyrrole moiety : Explore alkylation or halogenation to enhance lipophilicity or target binding.
- Hydroxyethyl linker : Test esterification or substitution (e.g., sulfur vs. oxygen) to modulate solubility and pharmacokinetics. Use computational tools (e.g., molecular docking) to predict binding affinities to targets like kinases or GPCRs .
Q. What methodologies resolve contradictions in reported biological activity data for structurally analogous compounds?
Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies include:
- Standardized assays : Replicate studies using identical protocols (e.g., MTT vs. ATP-based viability assays).
- Comparative meta-analysis : Cross-reference data from analogs (e.g., N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide) to identify trends in substituent effects .
Q. How can reaction kinetics and thermodynamics be studied to optimize the synthesis of this compound?
Employ:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading).
- In situ monitoring : FTIR or Raman spectroscopy to track intermediate formation.
- Computational modeling : Density Functional Theory (DFT) to predict transition states and energy barriers .
Q. What experimental approaches identify the biological targets of this compound in complex systems?
Target deconvolution methods include:
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins.
- Cellular thermal shift assay (CETSA) : Monitor protein stability changes upon compound binding.
- CRISPR/Cas9 screening : Genome-wide knockout libraries to identify genes modulating compound activity .
Tables for Comparative Analysis
Q. Table 1: Structural Analogs and Key Modifications
| Compound Name | Key Structural Features | Reported Bioactivity |
|---|---|---|
| N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide | Chlorobenzyl substitution | Anticancer (IC50: 8.2 µM, MCF-7) |
| N-benzyl-5,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide | Pyridine and dimethyl groups | Kinase inhibition (EGFR IC50: 0.3 µM) |
Q. Table 2: Optimization of Reaction Conditions via DoE
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 0–50°C | 25°C | 15% increase vs. 0°C |
| Catalyst (EDC/HOBt) | 1–3 eq. | 1.5 eq. | Minimizes side products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
